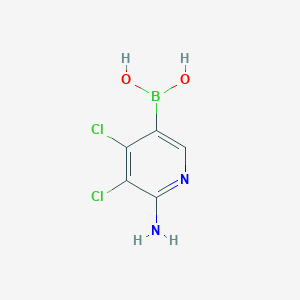
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an amino group at the 6th position and two chlorine atoms at the 4th and 5th positions on a pyridine ring, along with a boronic acid group at the 3rd position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (6-Amino-4,5-dichloropyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dichloropyridine.
Amination: The 4,5-dichloropyridine undergoes nucleophilic substitution with an amine source to introduce the amino group at the 6th position.
Borylation: The resulting 6-amino-4,5-dichloropyridine is then subjected to a borylation reaction, often using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. This step introduces the boronic acid group at the 3rd position.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.
Chemical Reactions Analysis
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid is known to undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The amino and chloro groups on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (6-Amino-4,5-dichloropyridin-3-yl)boronic acid exerts its effects is primarily through its interactions with other molecules via the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The amino and chloro groups on the pyridine ring also contribute to its reactivity, allowing for a range of chemical transformations.
Comparison with Similar Compounds
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid can be compared with other boronic acids and pyridine derivatives:
(6-Aminopyridin-3-yl)boronic acid: Lacks the chloro substituents, which can affect its reactivity and selectivity in chemical reactions.
(4,5-Dichloropyridin-3-yl)boronic acid: Lacks the amino group, which can influence its ability to form hydrogen bonds and interact with biological targets.
Phenylboronic acid: A simpler structure that is widely used in Suzuki-Miyaura coupling reactions but lacks the additional functional groups that provide versatility in this compound.
The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H5BCl2N2O2 |
|---|---|
Molecular Weight |
206.82 g/mol |
IUPAC Name |
(6-amino-4,5-dichloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BCl2N2O2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1,11-12H,(H2,9,10) |
InChI Key |
JDWFBWKVPWFVRI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C(=C1Cl)Cl)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















